molecular formula C16H15N3O4 B5772666 4-nitro-N-[3-(propanoylamino)phenyl]benzamide CAS No. 25256-32-0

4-nitro-N-[3-(propanoylamino)phenyl]benzamide

Cat. No.: B5772666
CAS No.: 25256-32-0
M. Wt: 313.31 g/mol
InChI Key: QHJQMVOBHDFPBA-UHFFFAOYSA-N
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Description

4-Nitro-N-[3-(propanoylamino)phenyl]benzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the 4-position of the benzamide core and a propanoylamino (-NHCOCH₂CH₃) substituent on the 3-position of the aniline ring. This compound is synthesized via acylation reactions, typically involving 3-(propanoylamino)aniline and 4-nitrobenzoyl chloride under controlled conditions . Its structural features, including the electron-withdrawing nitro group and the hydrophobic propanoylamino moiety, influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-nitro-N-[3-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-2-15(20)17-12-4-3-5-13(10-12)18-16(21)11-6-8-14(9-7-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJQMVOBHDFPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358065
Record name 4-nitro-N-[3-(propanoylamino)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25256-32-0
Record name 4-nitro-N-[3-(propanoylamino)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[3-(propanoylamino)phenyl]benzamide typically involves the reaction of N-propanoyl-1,3-phenylenediamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product. Common purification techniques include recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[3-(propanoylamino)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-nitro-N-[3-(propanoylamino)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-N-[3-(propanoylamino)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Key Differentiators and Research Implications

Propanoylamino Group: Contributes to hydrophobic interactions in biological systems, improving binding affinity to protein targets .

Structural Hybridization: Combining nitro and propanoylamino groups may yield dual-functionality compounds for multitarget therapies.

Biological Activity

4-Nitro-N-[3-(propanoylamino)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This structure features a nitro group and an amide linkage, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureusData not yet available
Benzamide Derivative AE. coli32 µg/mL
Benzamide Derivative BS. aureus16 µg/mL

Anticancer Activity

The anticancer potential of similar benzamide derivatives has also been explored. These compounds have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzamide derivatives, including those structurally related to this compound. The study found that these compounds exhibited IC50 values in the micromolar range against breast cancer cell lines.

Table 2: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)Data not yet available
Benzamide Derivative CMDA-MB-231 (Breast Cancer)5.2
Benzamide Derivative DHeLa (Cervical Cancer)8.7

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes involved in DNA replication and repair. Preliminary docking studies suggest that the compound could inhibit key proteins associated with cancer cell growth and bacterial survival.

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